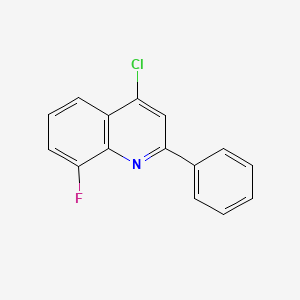

4-Chloro-8-fluoro-2-phenylquinoline

Description

Contextual Significance of Quinoline (B57606) Scaffold in Chemical Science

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. frontiersin.org Recognized as a "privileged structure," this moiety is present in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. nih.govtandfonline.com Its versatility allows for functionalization at various positions, leading to diverse pharmacological profiles, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govnih.govbenthamdirect.com The quinoline nucleus is a key component in numerous approved drugs and is a frequent subject of drug design and discovery efforts. tandfonline.comnih.govbenthamdirect.com The inherent "druggability" and the well-established synthetic pathways for its modification make the quinoline scaffold a highly attractive and enduring framework for the development of novel therapeutic agents. tandfonline.com

The structural rigidity and aromatic nature of the quinoline system provide a robust platform for the precise spatial arrangement of various substituents, which can interact with biological targets. nih.gov Researchers have extensively explored the structure-activity relationships (SAR) of quinoline derivatives, demonstrating that substitutions on the heterocyclic ring can significantly modulate their biological efficacy and selectivity. nih.govacs.org

Strategic Role of Halogenation in Quinoline Chemistry (Emphasis on Fluorine and Chlorine)

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental strategy in medicinal chemistry to fine-tune the properties of a lead compound. mt.com Halogens like fluorine and chlorine can profoundly influence a molecule's lipophilicity, electronic character, metabolic stability, and binding affinity to target proteins. mt.comacs.org

In quinoline chemistry, the introduction of halogens is a well-established method for enhancing biological activity. rsc.org Chlorine, for instance, is a common substituent in many pharmaceuticals and is known to increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.netnih.gov The 7-chloro substitution in the quinoline ring is a classic feature of potent antimalarial drugs. pharmacy180.com

Fluorine, with its high electronegativity and small size, offers unique advantages. vaia.com Its introduction can block sites of metabolism, increase binding affinity through hydrogen bonding interactions, and alter the acidity or basicity of nearby functional groups. acs.org The selective fluorination of quinoline derivatives is an active area of research, aiming to create compounds with improved pharmacological profiles. rsc.org The distinct electronic properties of fluorine and chlorine allow them to serve different strategic roles in drug design.

Table 1: Comparison of Fluorine and Chlorine as Substituents in Quinoline Chemistry

| Property | Fluorine (F) | Chlorine (Cl) |

| Electronegativity | Highest among all elements, strongly electron-withdrawing. vaia.com | High, but less than fluorine. vaia.com |

| Van der Waals Radius | Small, often considered a bioisostere of a hydrogen atom. | Larger than fluorine, can introduce steric bulk. |

| Lipophilicity Effect | Can increase or decrease lipophilicity depending on the molecular context. | Generally increases lipophilicity. researchgate.net |

| Metabolic Stability | C-F bond is very strong, often used to block metabolic oxidation. | C-Cl bond is less stable than C-F, can be a site for metabolism. |

| Binding Interactions | Can act as a hydrogen bond acceptor. | Can participate in halogen bonding and other non-covalent interactions. |

Structural Positioning and Distinctive Features of 4-Chloro-8-fluoro-2-phenylquinoline within Substituted Quinoline Frameworks

2-Phenyl Group: Substitution at the C-2 position of the quinoline ring can significantly influence the molecule's properties. While historically, modifications at C-2 were sometimes seen as unfavorable, the introduction of aryl groups like phenyl can lead to valuable biological activities. nih.gov The phenyl ring adds steric bulk and potential for pi-stacking interactions with biological targets.

4-Chloro Group: The chlorine atom at the C-4 position is a critical feature. This position is known to be susceptible to nucleophilic aromatic substitution (SNAr), making the 4-chloro group a versatile synthetic handle for introducing a wide variety of other functional groups. mdpi.commdpi.com This reactivity is a cornerstone for creating libraries of 4-substituted quinoline derivatives for biological screening. acs.org

The combination of these three substituents on the quinoline scaffold results in a molecule with a unique set of properties. The interplay between the electron-withdrawing fluorine and chlorine atoms and the bulky aromatic phenyl group defines its specific chemical reactivity and potential for biological applications.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₉ClFN |

| Molecular Weight | 257.69 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl |

| InChI Key | Inferred from structure |

Structure

3D Structure

Properties

CAS No. |

1099705-42-6 |

|---|---|

Molecular Formula |

C15H9ClFN |

Molecular Weight |

257.69 g/mol |

IUPAC Name |

4-chloro-8-fluoro-2-phenylquinoline |

InChI |

InChI=1S/C15H9ClFN/c16-12-9-14(10-5-2-1-3-6-10)18-15-11(12)7-4-8-13(15)17/h1-9H |

InChI Key |

NKFYVKPVOMAEKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro 8 Fluoro 2 Phenylquinoline and Analogs

Strategies for Quinoline (B57606) Core Construction

The assembly of the fundamental quinoline ring system is the most critical phase in the synthesis of 4-Chloro-8-fluoro-2-phenylquinoline. Various classical and modern reactions can be employed, each with distinct advantages and substrate requirements.

Friedländer Reaction and Modern Adaptations

The Friedländer synthesis, first reported in 1882, is a versatile and straightforward reaction for generating quinolines. wikipedia.org It generally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality, typically under acid or base catalysis. wikipedia.orgwikipedia.org

The most direct route to the 8-fluoro-2-phenylquinoline core using the Friedländer reaction would involve the condensation of a 2-amino-3-fluorobenzophenone derivative with a ketone or aldehyde possessing an α-methylene group. The reaction proceeds through an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring. wikipedia.org

Two primary mechanistic pathways are proposed: one begins with an aldol (B89426) addition followed by imine formation, while the other starts with the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol reaction. wikipedia.org A variety of catalysts have been developed to improve the efficiency and conditions of this reaction, including strong acids like trifluoroacetic acid, Lewis acids, and iodine. wikipedia.org

A hypothetical direct synthesis of an 8-fluoro-2-phenylquinoline precursor is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product Core |

| 2-Amino-3-fluorobenzophenone | Acetaldehyde | Acid or Base | 8-Fluoro-2-phenylquinoline |

This approach directly installs the required 8-fluoro and 2-phenyl substituents. The resulting quinoline could then be hydroxylated at the 4-position and subsequently chlorinated to yield the final target compound. The availability and stability of the 2-amino-3-fluorobenzophenone starting material are critical considerations for this pathway.

The resulting quinolin-4-ol (which exists in tautomeric equilibrium with the quinolin-4(1H)-one) can then be chlorinated using standard reagents like phosphorus oxychloride (POCl₃) to yield the 4-chloroquinoline (B167314). A similar process has been patented for the synthesis of 4-chloro-8-trifluoromethyl-quinoline, where a β-(o-trifluoromethylanilino)-propanoic acid is cyclized and then chlorinated. google.com This demonstrates the industrial viability of multi-step sequences involving quinoline core formation followed by chlorination. The conversion of a quinolin-2(1H)-one to a 2-chloroquinoline (B121035) using reagents like POCl₃ is also a well-established transformation. mdpi.com

The Pfitzinger reaction provides a powerful method for synthesizing quinoline-4-carboxylic acids, which are valuable precursors for 4-chloroquinolines. wikipedia.org This reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound under basic conditions. google.comwikipedia.org The base, typically potassium hydroxide, hydrolyzes the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with a ketone, such as acetophenone (B1666503), to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

To synthesize a precursor for this compound, one could employ a 6-fluoro-isatin. The reaction with acetophenone would yield 8-fluoro-2-phenylquinoline-4-carboxylic acid. This precursor can then be subjected to chlorination, often with concomitant decarboxylation, or chlorinated after a separate decarboxylation step to install the chloro group at the 4-position.

| Isatin Derivative | Carbonyl Compound | Base | Product |

| 6-Fluoroisatin | Acetophenone | KOH | 8-Fluoro-2-phenylquinoline-4-carboxylic acid |

Doebner-Von Miller Reaction Utilizing Fluorinated Precursors

The Doebner-Von Miller reaction is another classical method for quinoline synthesis, involving the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone under strong acid catalysis. wikipedia.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org To construct the 8-fluoro-2-phenylquinoline skeleton, 2-fluoroaniline (B146934) would be the starting material of choice, reacting with an appropriate α,β-unsaturated carbonyl compound like cinnamaldehyde.

The reaction mechanism is complex and thought to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by an acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring. youtube.comyoutube.com An oxidizing agent, such as arsenic acid or even nitrobenzene, is often required to facilitate the final aromatization step. youtube.com

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Product Core |

| 2-Fluoroaniline | Cinnamaldehyde | Strong acid (e.g., HCl, H₂SO₄), Oxidizing agent | 8-Fluoro-2-phenylquinoline |

This method is particularly useful for generating a variety of substituted quinolines, although the harsh acidic conditions can sometimes lead to polymerization of the unsaturated carbonyl component, potentially lowering yields. sigmaaldrich.com

Intramolecular Cyclization Pathways (e.g., from o-Cyano-β,β-difluorostyrenes)

Modern synthetic chemistry has introduced novel pathways for constructing fluorinated heterocyclic rings. One such advanced strategy involves the intramolecular cyclization of specifically designed precursors like o-cyano-β,β-difluorostyrenes or the isomeric o-isocyano-β,β-difluorostyrenes. figshare.comnih.gov

In the synthesis of 3-fluoroquinolines, an o-isocyano-β,β-difluorostyrene is treated with an organolithium or organomagnesium reagent. figshare.com The organometallic reagent adds to the isocyano carbon, creating a nucleophilic sp² carbanion. This carbanion then attacks the difluorovinyl group in an intramolecular fashion, displacing one of the fluorine atoms to form the quinoline ring and install a fluorine at the 3-position. figshare.com This method provides an elegant and efficient route to specifically fluorinated quinolines. A similar radical-based 6-endo-trig cyclization of these precursors can also yield 3-fluoroquinolines. researchgate.net

This pathway highlights the utility of fluorine itself as a synthetic tool, where its properties as a leaving group in nucleophilic vinylic substitution are exploited to drive the ring-forming reaction. figshare.com

Oxidative Annulation and Dehydrogenative Cyclization Strategies

Modern synthetic chemistry has increasingly focused on atom-economical and environmentally benign methods for the construction of heterocyclic frameworks. Oxidative annulation and dehydrogenative cyclization have emerged as powerful strategies for quinoline synthesis, often proceeding through C-H activation pathways.

Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes provides a direct route to quinoline derivatives. acs.orgnih.gov This method involves a cascade of C-H activation at the 2- and 3-positions of the pyridine (B92270) ring, with the selective incorporation of two alkyne molecules. acs.org The choice of oxidant, such as Cu(OAc)₂, is crucial for the reaction's selectivity. nih.govsnnu.edu.cn This strategy offers a pathway to highly substituted quinolines that would be challenging to access through classical methods.

Dehydrogenative coupling reactions offer another efficient approach to quinolines. These methods typically involve the reaction of α-2-aminoaryl alcohols with secondary alcohols or ketones, catalyzed by transition metals. rsc.orgorganic-chemistry.org Earth-abundant and air-stable iron catalysts have been successfully employed for this transformation, providing good yields and functional group tolerance in an acceptorless dehydrogenative coupling process. rsc.org Other catalytic systems, including those based on cobalt, copper, and iridium, have also been developed for the dehydrogenative cyclization to form quinolines. organic-chemistry.orgacs.orgnih.gov For instance, a nano CuNiFeO heterogeneous catalyst has demonstrated high efficiency in the double dehydrogenation tandem cyclization of 2-aminobenzyl alcohol with alcohols. researchgate.net

Recent advances have also explored metal-free photoredox catalysis for the synthesis of quinolines through cascade annulation reactions, highlighting the ongoing efforts to develop more sustainable synthetic protocols. researchgate.net

Selective Halogenation and Introduction of Fluorine at Position 8

The introduction of halogen atoms, particularly fluorine, at specific positions on the quinoline ring is a critical step in the synthesis of this compound and its analogs. The electronic properties of the quinoline system and the directing effects of existing substituents heavily influence the regioselectivity of these reactions.

Direct Fluorination Techniques for Quinoline Systems

Direct fluorination of quinoline derivatives can be achieved through electrophilic substitution in acidic reaction media. researchgate.netlookchem.com However, the regioselectivity is highly dependent on the directing effects of other functional groups present on the ring. researchgate.net For instance, the fluorination of 8-hydroxyquinoline (B1678124) with xenon difluoride yields 5-fluoro-8-quinolinol. researchgate.net

More recent developments include electrochemical anodic oxidation methods for the incorporation of fluorine atoms into the quinoline ring. researchgate.net A notable example is the regioselective 5,8-difluorination of quinolines using HF:pyridine as both a reagent and supporting electrolyte. researchgate.net Another innovative approach involves a concerted nucleophilic aromatic substitution that enables the C-H fluorination of quinolines without the formation of traditional Meisenheimer intermediates. nih.gov This method has shown promise for the selective fluorination at the C4 position. nih.gov

Nucleophilic Aromatic Substitution (SNAr) for Halogen Exchange

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing fluorine into aromatic rings, including quinolines. This reaction typically involves the displacement of a leaving group, such as a nitro group or another halogen, by a fluoride (B91410) source. For example, the reaction of 2,4-dichloronitrobenzene (B57281) with potassium fluoride can yield a mixture of fluorinated products, including 4-chloro-2-fluoronitrobenzene. google.com

The presence of activating groups, such as a nitro group at the 8-position, can facilitate nucleophilic substitution at other positions on the quinoline ring. nih.gov Organic photoredox catalysis has also been employed to enable the SNAr of unactivated fluoroarenes, expanding the scope of this reaction to include electron-neutral and electron-rich systems. nih.gov

Regioselective Chlorination Strategies at Position 4

The introduction of a chlorine atom at the C4 position of the quinoline ring is a key transformation. A common and effective method involves the treatment of a 4-hydroxyquinoline (B1666331) precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.netchemicalbook.comucsf.edu This reaction proceeds readily to furnish the desired 4-chloroquinoline.

Alternative strategies for regioselective chlorination have also been developed. For instance, a one-pot synthesis from quinoline N-oxides using sulfonyl chloride can yield C4-chlorinated quinolines under metal-free conditions. rsc.orgresearchgate.net Another method employs PPh₃/Cl₃CCN as the chlorinating reagent for the regioselective C2-chlorination of quinoline N-oxides, which could be adapted for C4 chlorination depending on the substrate. researchgate.net The use of directing groups and specific magnesiation techniques can also achieve regioselective functionalization, including chlorination, at various positions of the quinoline core. acs.org

Introduction of Phenyl Moiety at Position 2

The final key structural element of the target compound is the phenyl group at the C2 position. Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the premier methods for achieving this transformation.

Suzuki-Miyaura Coupling and Other Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is highly effective for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for the synthesis of 2-phenylquinolines.

In the context of synthesizing this compound, a 2-halo-4-chloro-8-fluoroquinoline precursor would be reacted with phenylboronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. libretexts.orgnih.gov For instance, the use of tricyclohexylphosphine (B42057) as a ligand has been shown to be effective in the Suzuki-Miyaura coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. nih.gov

Condensation Reactions with Phenyl-Containing Building Blocks

The construction of the 2-phenylquinoline (B181262) scaffold is frequently achieved through condensation reactions that form the quinoline core from acyclic precursors. Several named reactions are central to this approach, utilizing phenyl-containing building blocks to introduce the C2-substituent.

The Friedländer Synthesis offers a direct route by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org For the synthesis of a 2-phenylquinoline, a 2-amino benzaldehyde (B42025) or ketone is condensed with a phenyl ketone, such as acetophenone. nih.govresearchgate.netacs.orgjptcp.com To obtain the specific 8-fluoro substitution pattern of the target molecule, an appropriately substituted aniline, like 2-amino-3-fluorobenzaldehyde, would serve as the starting material. The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration, often catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org

The Combes Quinoline Synthesis involves the reaction of an arylamine with a β-diketone under acidic conditions. jptcp.comdrugfuture.com To generate a 2-phenylquinoline, a phenyl-substituted β-diketone like benzoylacetone (B1666692) is required. wikipedia.orgwikiwand.com The reaction with 2-fluoroaniline, catalyzed by a strong acid such as polyphosphoric acid (PPA), would lead to the formation of an intermediate Schiff base, which then undergoes an acid-catalyzed electrophilic ring closure to yield the quinoline ring. wikipedia.orgwikiwand.com

The Doebner-Miller Reaction is another powerful method, reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.orgsynarchive.com Aniline or a substituted variant like 2-fluoroaniline can be reacted with phenyl-containing unsaturated carbonyls, such as chalcones, in the presence of a Lewis or Brønsted acid to form the quinoline core. wikipedia.orgrsc.orgresearchgate.net

A plausible pathway to this compound could involve the initial synthesis of 8-fluoro-2-phenylquinolin-4-ol via one of these condensation methods, followed by a chlorination step using a reagent like phosphorus oxychloride (POCl₃).

Post-Synthetic Modifications and Advanced Functionalization Strategies

Once the core this compound structure is assembled, its substituents can be further modified to create a diverse library of derivatives.

Transformations of Halogen Substituents for Further Derivatization

The halogen atoms on the quinoline ring, particularly the chlorine at the C4 position, are versatile handles for derivatization. The C4-chloro group is highly susceptible to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the quinoline nitrogen. nih.govmdpi.com

Nucleophilic Substitution: The 4-chloro substituent can be displaced by various nucleophiles. Reactions with hydrazines can yield 4-hydrazinoquinolines, while treatment with sodium azide (B81097) can introduce the azido (B1232118) group, which can be subsequently reduced to an amino group. mdpi.com Amines and thiols can also be used to generate 4-amino and 4-sulfanyl derivatives, respectively. mdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the 4-chloroquinoline with primary or secondary amines in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgacsgcipr.org This reaction has been successfully applied to dichloroquinolines, where selective amination can be achieved. researchgate.netnih.gov

The Suzuki-Miyaura coupling allows for the formation of C-C bonds by reacting the 4-chloro group with arylboronic acids. nih.govresearchgate.net This reaction is highly efficient for introducing new aryl or heteroaryl groups at the C4 position. Studies on dihaloquinolines have shown that the C4-chloro position can be selectively coupled, highlighting its reactivity. nih.govnih.govresearchgate.net

| Reaction Type | Reagents & Catalyst System | Product Type | Reference(s) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, DavePhos), Base (e.g., NaOtBu) | 4-Amino-8-fluoro-2-phenylquinoline derivatives | researchgate.net, nih.gov, acsgcipr.org |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄, (PPh₃)₂PdCl₂), Base (e.g., K₂CO₃, CsCO₃) | 4-Aryl-8-fluoro-2-phenylquinoline derivatives | nih.gov, nih.gov, researchgate.net, researchgate.net |

| Nucleophilic Substitution | Hydrazine, Sodium Azide, Thiourea | 4-Hydrazino, 4-Azido, 4-Sulfanyl derivatives | mdpi.com |

Functionalization of the Phenyl Group

Modifying the 2-phenyl ring of the pre-formed quinoline scaffold allows for another layer of diversification. While direct electrophilic substitution on the phenyl ring can be challenging due to the deactivating nature of the attached quinoline ring system, other strategies are available.

Directed ortho-Metalation (DoM): This strategy is a powerful tool for regioselective functionalization. wikipedia.orgorganic-chemistry.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base. baranlab.org While the quinoline nitrogen itself can direct metalation to the C3 position of the quinoline ring, functionalization of the phenyl ring would typically require a pre-existing DMG on the phenyl group itself (e.g., methoxy, amide). uwindsor.caresearchgate.net The resulting aryllithium species can then react with a variety of electrophiles to install new functional groups exclusively at the ortho position.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be envisioned. These reactions would preferentially occur on the 2-phenyl ring rather than the more electron-deficient quinoline core. However, forcing conditions may be required, and control of regioselectivity (ortho, meta, para) would depend on the electronic influence of the quinoline moiety and any other substituents on the phenyl ring.

Catalytic Systems and Optimized Reaction Conditions

The synthesis of the quinoline core is greatly enhanced by the use of various catalytic systems, which offer milder conditions, higher yields, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Processes (e.g., Palladium, Copper, Indium)

Transition metals play a pivotal role in modern quinoline synthesis through various catalytic cycles involving C-C and C-N bond formation.

Palladium: Palladium catalysis is widely used for constructing polysubstituted quinolines. One-pot methods reacting 2-amino aromatic ketones with alkynes in the presence of a palladium catalyst provide an efficient route. rsc.org Cascade reactions, such as the three-component reaction of nitriles, arylboronic acids, and alcohols, can yield complex 2-arylquinoline-4-carboxylates. acs.org Furthermore, palladium is instrumental in the direct C-2 arylation of pre-formed quinolines. acs.orgresearchgate.net

| Palladium-Catalyzed Syntheses | Starting Materials | Catalyst/Ligand | Key Feature | Reference(s) |

| One-Pot Synthesis | 2-Amino aromatic ketone, Alkyne | Pd(OAc)₂ / DPEPhos | Forms polysubstituted quinolines | rsc.org |

| Cascade Reaction | 2-(2-oxoindolin-3-yl)acetonitrile, Arylboronic acid, Alcohol | Pd(TFA)₂ / 2,2'-bipyridine | Forms 2-arylquinoline-4-carboxylates | acs.org |

| Direct C-H Arylation | Quinoline, Arene | Pd(OAc)₂ | C-2 selective arylation | acs.org, researchgate.net |

Copper: Copper catalysts offer a cost-effective and efficient alternative for quinoline synthesis. researchgate.net Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes have been developed. rsc.org Tandem reactions involving 2-ethynylanilines and glyoxals provide direct access to 2-acylquinolines. rsc.org Additionally, copper is used in dual cyclization reactions to construct complex fused quinoline systems like quinindolines. nih.gov

Indium: Indium(III) salts, such as InCl₃ and InBr₃, are effective Lewis acid catalysts for Povarov-type reactions (an aza-Diels-Alder reaction). researchgate.net These reactions typically involve the three-component condensation of an aniline, an aldehyde, and an alkene or alkyne to produce substituted (tetrahydro)quinolines. organic-chemistry.orgrsc.orgrsc.org This methodology provides a direct and atom-economical pathway to the quinoline core under mild conditions.

Acid Catalysis (e.g., Polyphosphoric Acid)

Brønsted acids are crucial for classical quinoline syntheses that involve cyclization via intramolecular electrophilic aromatic substitution.

Polyphosphoric Acid (PPA): PPA is a highly effective reagent for promoting the Combes quinoline synthesis and related cyclizations. wikipedia.orgwikiwand.com It serves as both the acidic catalyst and a powerful dehydrating agent, facilitating the ring-closing step. In the Combes synthesis, PPA enables the cyclization of the intermediate Schiff base formed from an aniline and a β-diketone. drugfuture.com The high viscosity of PPA often requires elevated temperatures, but its efficacy in promoting dehydration and cyclization often leads to higher yields compared to other acids like sulfuric acid. wikipedia.orgwikiwand.com In some modified procedures, a mixture of PPA and an alcohol is used to generate a polyphosphoric ester (PPE) catalyst, which can also be highly effective. wikipedia.orgwikiwand.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ingentaconnect.combohrium.combenthamdirect.comeurekaselect.com This technology is particularly effective for the synthesis of heterocyclic compounds like quinolines. bohrium.com The advantages stem from the efficient and direct heating of the reaction mixture, which can lead to significant rate enhancements. eurekaselect.com

Research has demonstrated substantial improvements in the synthesis of quinoline derivatives when transitioning from traditional oil-bath heating to microwave irradiation. For instance, in a catalyst-free Friedländer synthesis of 8-hydroxyquinolines, the average yield saw a remarkable increase from 34% with conventional heating to 72% under microwave conditions. rsc.orgnih.gov Similarly, the synthesis of 4-aminoaryl/alkyl-7-chloroquinolines, which are structural analogs to the target compound, showcases the profound impact of microwave assistance. Conventional heating at 100°C for one hour resulted in only 20-40% conversion, whereas microwave irradiation achieved yields of 70-95% in just 10 minutes under solvent-free conditions. researchgate.net

The application of microwave energy is also highly effective in multicomponent reactions, which are valuable for building molecular complexity in a single step. rsc.org For example, a Povarov-type multicomponent reaction involving anilines, an alkyne, and paraformaldehyde to produce quinolines was successfully conducted under microwave heating at 90°C for 20 minutes. rsc.orgnih.gov In another study, the final step in the synthesis of N'-benzylidene-2-propylquinoline-4-carbohydrazide analogs was achieved in 1-3 minutes using microwave assistance, with yields ranging from 65% to 93%. arabjchem.org These findings underscore that microwave irradiation is often a crucial component, along with the appropriate catalyst, for achieving high-yield synthesis of complex quinolines. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Aminoaryl-7-chloroquinoline Analogs

| Reactants | Method | Time | Conversion/Yield | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline and Aliphatic/Aromatic Amines | Conventional Heating (100°C) | 1 hour | 20-40% Conversion | researchgate.net |

| 4,7-Dichloroquinoline and Aliphatic/Aromatic Amines | Microwave Irradiation | 10 minutes | 70-95% Yield | researchgate.net |

Solvent-Free Methodologies in Quinoline Synthesis

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce environmental impact by eliminating the need for potentially hazardous organic solvents. jocpr.com These reactions are often conducted by heating a mixture of neat reactants, sometimes with a catalyst. researchgate.net For quinoline synthesis, the Friedländer annulation is a common reaction that has been successfully adapted to solvent-free conditions. nih.gov

Various catalysts have been employed to facilitate solvent-free quinoline synthesis. Nanoparticle-based catalysts are particularly effective, with one study reporting the use of a nickel nanocatalyst in a solvent-free Friedländer annulation to produce polysubstituted quinolines in fair yields. nih.gov Another approach utilized a reusable solid catalyst, Nafion NR50, in ethanol (B145695) under microwave irradiation, which provided good to excellent yields of quinolines. researchgate.net Bismuth(III) chloride (BiCl3) has also been shown to be an effective promoter for the Friedländer reaction between o-aminoaryl ketones and α-methylene ketones under solvent-free thermal conditions, yielding poly-substituted quinolines in excellent yields. eurekaselect.com

The reaction conditions for solvent-free methods are typically optimized for temperature and catalyst load. For example, using a specific nanocatalyst for the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds, the optimal conditions were found to be 90°C under solvent-free circumstances, achieving yields of 85–96% within 15–60 minutes. nih.gov In another instance, the synthesis of 7-aryl-8H-benzo[h]indeno[1,2-b]quinoline-8-one was optimized at 80°C under solvent-free conditions, leading to high yields and reduced reaction times. nih.gov Fusion is another solvent-free technique, where reactants are sealed in a tube and heated to high temperatures (e.g., 170–212 °C) to induce cyclization and form the quinoline scaffold. researchgate.net

Table 2: Examples of Solvent-Free Quinoline Synthesis via Friedländer Reaction

| Reactants | Catalyst/Promoter | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminoaryl ketones and 1,3-dicarbonyl compounds | Nanocatalyst | 90°C | 15-60 | 85-96 | nih.gov |

| o-Aminoarylketone/aldehyde and α-Methylene ketones | BiCl3 | Thermal Heating | N/A | Excellent | eurekaselect.com |

| 2-Aminobenzophenones and Dicarbonyl synthons | Nafion NR50 (in Ethanol) | Microwave | N/A | Good-Excellent | researchgate.net |

Radical Pathway Investigations

Radical reactions have recently gained prominence as a powerful and efficient strategy for constructing heterocyclic systems like quinolines, offering high atom efficiency and step economy. researchgate.netnih.gov These pathways provide alternative disconnection approaches compared to traditional ionic reactions and are crucial for synthesizing highly substituted quinolines. nih.gov The generation of radicals can be achieved through various means, including the use of chemical initiators or via photocatalysis with visible light. nih.govmdpi.com

One investigated mechanism involves the radical-promoted cyclization of arylamine precursors. mdpi.com For example, a method utilizing N-bromosuccinamide (NBS) as a radical initiator under visible light has been proposed. mdpi.com The reaction is thought to begin with the formation of a bromine radical from NBS, which then reacts with a suitable precursor to generate a radical imine. This intermediate subsequently undergoes cyclization with an aryl ring, followed by oxidation to rearomatize the system and form the quinoline product. mdpi.com

Another prominent radical-mediated approach is the copper-catalyzed intermolecular decarboxylative cascade cyclization. organic-chemistry.org This method allows for the direct synthesis of 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid under aerobic conditions. organic-chemistry.org The process is noted for its excellent functional-group tolerance and high yields. organic-chemistry.org Investigations into reaction mechanisms often involve the use of radical quenchers; the absence of product inhibition when these are added can sometimes rule out a radical pathway, confirming the importance of such studies. rsc.org These diverse radical transformations represent a frontier in quinoline synthesis, enabling the construction of complex molecules under mild conditions. nih.govorganic-chemistry.org

Table 3: Examples of Radical-Mediated Quinoline Synthesis

| Method | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Radical-Promoted Cyclization | N-Bromosuccinamide (NBS), Visible Light | 3-Substituted Quinolines | mdpi.com |

| Decarboxylative Cascade Cyclization | Copper-catalyst, Acrylic Acid, Aerobic Conditions | 2-Substituted Quinolines | organic-chemistry.org |

| Transition-Metal-Free C-Alkylation | Phenalenyl-based catalyst, Borrowing Hydrogen Pathway | Substituted Quinolines | organic-chemistry.org |

Detailed Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the intricate connectivity and electronic environment of atomic nuclei within a molecule. A multi-pronged NMR approach, encompassing ¹H, ¹³C, and ¹⁹F nuclei, alongside two-dimensional techniques, has been employed to build a complete structural profile of 4-Chloro-8-fluoro-2-phenylquinoline.

High-Resolution ¹H NMR Analysis of Proton Environments

Analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum provides foundational insights into the number, environment, and connectivity of hydrogen atoms in the molecule. Although the specific ¹H NMR data for this compound is not yet publicly available in detail, analysis of closely related 2-phenylquinoline (B181262) derivatives allows for a theoretical assignment of the expected proton signals. The spectrum is anticipated to display a series of multiplets in the aromatic region, corresponding to the protons on the quinoline (B57606) and phenyl rings. The integration of these signals would confirm the presence of the correct number of protons in each distinct chemical environment.

¹³C NMR for Comprehensive Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of neighboring atoms. While the precise experimental data for the title compound remains to be fully disclosed, the analysis of analogous structures suggests a characteristic pattern of signals corresponding to the substituted quinoline and phenyl rings.

¹⁹F NMR for Characterization of Fluorine Environment and Coupling

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C-8 position. The chemical shift of this signal would be indicative of the electronic environment surrounding the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and neighboring protons (¹H-¹⁹F coupling) would provide valuable information about the spatial proximity of these atoms, further confirming the substitution pattern.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously establish the complete bonding network of this compound, advanced two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the quinoline and phenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the phenyl ring to the quinoline core and confirming the positions of the chloro and fluoro substituents.

While specific experimental 2D NMR data for this compound is not currently available in the literature, the application of these techniques is standard practice for the structural confirmation of novel organic molecules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a crystalline solid. This technique would yield a three-dimensional model of this compound, revealing bond lengths, bond angles, and intermolecular interactions.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

No crystallographic studies, such as single-crystal X-ray diffraction, for this compound have been found in the public domain. This type of analysis is essential for the precise and accurate determination of molecular geometry, including the specific lengths of covalent bonds, the angles between them, and the torsional angles that define the compound's conformation. Without this foundational data, a quantitative description of the molecule's three-dimensional structure cannot be provided.

Analysis of Intermolecular Interactions in Crystal Packing (e.g., Halogen Bonding, π-Stacking, C-H...F Interactions)

A detailed analysis of the intermolecular forces that govern the crystal packing of this compound is contingent upon the availability of its crystal structure. While related fluorinated and chlorinated aromatic compounds are known to exhibit interactions such as halogen bonding (involving the chlorine atom), π-stacking between the quinoline and phenyl rings, and weak C-H...F hydrogen bonds, the specific nature, geometry, and energetic contribution of these interactions in the solid state of the title compound have not been documented.

Vibrational Spectroscopy

Specific vibrational spectra for this compound are not available in the reviewed literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Fingerprinting

No experimental Fourier-Transform Infrared (FT-IR) spectrum for this compound has been published. An FT-IR spectrum would provide crucial information for identifying its functional groups by revealing the vibrational frequencies of its chemical bonds. For a molecule of this nature, one would anticipate characteristic absorption bands corresponding to C-Cl stretching, C-F stretching, aromatic C-H stretching, and the vibrations of the C=C and C=N bonds within the quinoline and phenyl ring systems. However, without experimental data, a specific analysis and assignment of these bands are not possible.

Raman Spectroscopy for Molecular Vibrations

Similar to FT-IR data, no Raman spectra for this compound are available. Raman spectroscopy serves as a complementary technique to FT-IR, providing insights into the vibrational modes of the molecule, particularly for non-polar bonds and the skeletal vibrations of the aromatic rings. The absence of this data precludes a comprehensive vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Detailed information on the electronic absorption properties of this compound is not documented in the scientific literature.

Determination of Absorption Maxima and Molar Extinction Coefficients

No Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound has been found. Such a spectrum would characterize the electronic transitions within the molecule, typically π→π* transitions within the conjugated aromatic system. The determination of specific absorption maxima (λmax) and their corresponding molar extinction coefficients (ε) requires experimental measurement and is essential for understanding the compound's electronic structure and potential applications in photochemistry and analytics. This information is not currently available.

Correlation of Spectral Features with Electronic Structure and Conjugation

A comprehensive analysis of the relationship between the spectral characteristics and the electronic properties of this compound is currently limited by the absence of specific experimental or computational data in the public domain. The electronic absorption and emission spectra, which are crucial for understanding the electronic transitions and the extent of conjugation within the molecule, have not been reported. Similarly, detailed computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), which could provide insights into the molecular orbitals and electronic transitions, are not available for this specific compound.

In molecules with similar architectures, the electronic properties are governed by the interplay of the quinoline core, the phenyl substituent, and the halogen atoms. The quinoline ring system is an extended π-conjugated system. The introduction of a phenyl group at the 2-position further extends this conjugation, which typically results in a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted quinoline.

The electronic transitions in such aromatic systems are generally of π → π* and n → π* character. The intense absorption bands in the UV-Vis spectrum are usually assigned to π → π* transitions, while the weaker, longer-wavelength absorptions can sometimes be attributed to n → π* transitions, involving the non-bonding electrons of the nitrogen atom.

The presence of chloro and fluoro substituents at the 4- and 8-positions, respectively, is expected to modulate the electronic structure through inductive and mesomeric effects. The fluorine atom at the 8-position, being highly electronegative, would primarily exert a strong electron-withdrawing inductive effect (-I). The chlorine atom at the 4-position also has a -I effect, along with a weaker electron-donating mesomeric effect (+M) due to its lone pairs of electrons. These substitutions can influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the HOMO-LUMO energy gap and, consequently, the absorption and emission wavelengths.

A detailed and accurate description of the correlation between the spectral features and the electronic structure of this compound, including data tables of spectroscopic parameters, awaits dedicated experimental investigation and theoretical calculations.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Ground State Properties

No specific studies reporting DFT calculations for the ground state properties of 4-Chloro-8-fluoro-2-phenylquinoline are available.

There is no published data on the geometry optimization of this compound using DFT methods.

Specific basis sets and levels of theory tailored for the accurate computation of this compound's properties have not been documented in the scientific literature.

Calculated values for the electronic properties of this compound are not available.

There are no published electrostatic potential maps or charge distribution analyses for this compound.

Specific values for global and local reactivity descriptors for this compound have not been reported.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

No TD-DFT studies on the excited state properties of this compound have been found in the reviewed literature.

Mechanistic Pathways and Transition State Analysis

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions.

For this compound, a key reaction to study would be the nucleophilic aromatic substitution (SNA_r_) at the C4 position, where the chlorine atom is displaced. Computational models could explore the mechanism (e.g., Meisenheimer complex formation) and predict the regioselectivity and reactivity with various nucleophiles.

To quantify reaction feasibility, chemists calculate the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). This involves locating the transition state structure along the reaction coordinate. A lower activation barrier indicates a faster reaction. The reaction coordinate diagram would visualize the energy profile, showing the relative energies of reactants, transition states, intermediates, and products.

Table 2: Hypothetical Calculated Activation Barriers for a Reaction (Note: This table is for illustrative purposes only, as specific data is not available.)

| Reaction Type | Nucleophile | Activation Energy (kcal/mol) |

| SNAr at C4 | Methoxide | N/A |

| SNAr at C4 | Ammonia | N/A |

Intermolecular Interactions and Supramolecular Architecture Studies

This area of computational study focuses on how individual molecules of this compound interact with each other in the solid state or in aggregates.

Using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, researchers can identify and characterize weak interactions such as π-π stacking between the quinoline (B57606) and phenyl rings, as well as potential hydrogen bonds or halogen bonds. These interactions dictate the crystal packing and the supramolecular architecture, which in turn influence physical properties like melting point and solubility. The presence of both fluorine and chlorine atoms offers the possibility for halogen bonding, a key interaction in crystal engineering.

Characterization of Halogen Bonds (C-Cl…N, C-F…π)

Theoretical studies on similar chloroquinoline derivatives have shown the significance of halogen bonds in their crystal packing and supramolecular assembly. researchgate.netmdpi.com The chlorine atom at the 4-position of the quinoline ring can participate in a C-Cl…N halogen bond. This interaction would involve the electrophilic region on the chlorine atom, often referred to as the σ-hole, and the lone pair of electrons on the nitrogen atom of an adjacent molecule. acs.org The strength of this interaction is influenced by the hybridization of the carbon atom attached to the chlorine and the nature of the electron-donating group. nih.gov In the solid state, such interactions can lead to the formation of well-defined molecular chains or dimers. researchgate.net

It is important to note that while the potential for these halogen bonds in this compound is high, their definitive presence and specific geometric parameters (bond lengths and angles) would require dedicated crystallographic and computational studies on this specific molecule.

Investigation of Solvent Effects on Electronic and Optical Properties

The electronic and optical properties of a molecule, such as its absorption and emission spectra, can be significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules.

Theoretical investigations, often employing Time-Dependent Density Functional Theory (TD-DFT) combined with a polarizable continuum model (PCM), can predict how the electronic transitions of this compound would be affected by solvents of varying polarity. researchgate.net

Generally, a shift in the maximum absorption wavelength (λmax) is observed when the solvent is changed. A bathochromic shift (red shift) occurs when the excited state is more stabilized by the solvent than the ground state, which is common for π→π* transitions in polar solvents. Conversely, a hypsochromic shift (blue shift) is observed when the ground state is more stabilized. sciencepublishinggroup.com

For this compound, the expected electronic transitions would involve both the quinoline and phenyl moieties. The effect of solvent polarity on the λmax can be predicted by considering the change in the dipole moment of the molecule upon excitation. If the excited state is more polar than the ground state, an increase in solvent polarity would lead to a bathochromic shift.

The table below illustrates a hypothetical trend of the main absorption band of this compound in different solvents, based on general principles of solvatochromism. It is important to emphasize that these are predicted trends and not experimental data.

| Solvent | Dielectric Constant (ε) | Predicted Shift in λmax |

| Cyclohexane | 2.02 | Hypsochromic (relative to polar solvents) |

| Toluene | 2.38 | Potential for π-stacking interactions |

| Dichloromethane | 8.93 | Intermediate shift |

| Ethanol (B145695) | 24.55 | Bathochromic |

| Acetonitrile | 37.5 | Bathochromic |

| Water | 80.1 | Strong Bathochromic |

This table is illustrative and based on general principles of solvatochromism. Specific experimental data for this compound is not available.

Specific interactions, such as hydrogen bonding between the solvent and the nitrogen atom of the quinoline ring, or π-π stacking interactions between the aromatic rings of the solute and an aromatic solvent like toluene, can also lead to significant changes in the absorption and fluorescence spectra. researchgate.net A comprehensive understanding of the solvent effects on the electronic and optical properties of this compound would necessitate experimental spectroscopic studies in a range of solvents with varying properties.

Advanced Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions on Halogen Sites (C-4 and C-8)

The presence of two different halogen atoms on the quinoline (B57606) core at positions C-4 and C-8 invites investigation into nucleophilic substitution, a key reaction for the functionalization of heteroaromatic systems. researchgate.net

The quinoline ring is inherently electron-deficient, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the nitrogen atom. This makes positions bearing a good leaving group, such as chlorine, susceptible to nucleophilic aromatic substitution (SNAr). In the case of 4-Chloro-8-fluoro-2-phenylquinoline, the C-4 position is highly activated towards nucleophilic attack. The general mechanism for nucleophilic aromatic substitution involves the formation of a stabilized intermediate known as a Meisenheimer complex. researchgate.net

Studies on analogous 4-chloroquinoline (B167314) derivatives show a high propensity for substitution at the C-4 position. researchgate.netmdpi.com The chlorine atom at C-4 is significantly more labile than the fluorine atom at C-8. This regioselectivity is primarily driven by electronic factors. The C-4 position is para to the ring nitrogen, allowing for effective delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom. In contrast, nucleophilic attack at C-8 does not benefit from such direct resonance stabilization involving the heteroatom. Therefore, reactions with various nucleophiles (e.g., amines, alkoxides, thiols) are expected to occur selectively at the C-4 position, leaving the C-8 fluorine intact under typical SNAr conditions. researchgate.net

Table 1: Regioselectivity in Nucleophilic Substitution

| Reactive Site | Leaving Group | Electronic Activation | Expected Reactivity |

|---|---|---|---|

| C-4 | Chlorine | High (para to ring nitrogen) | Preferred site of attack |

| C-8 | Fluorine | Low (no direct resonance with N) | Generally unreactive under standard SNAr conditions |

The reactivity of the two halogen sites is distinct. The C-Cl bond at the activated C-4 position serves as an excellent site for nucleophilic displacement. The phenyl group at C-2 exerts a minor electronic influence on C-4, but it is the powerful electron-withdrawing effect of the pyridine (B92270) nitrogen that dominates the reactivity profile.

The fluorine atom at C-8, attached to the carbocyclic ring, is significantly less reactive towards nucleophilic substitution. While fluorine is the most electronegative halogen, the C-F bond is very strong. Furthermore, the C-8 position lacks the activation provided by the nitrogen atom that is seen at C-4. nih.gov For substitution to occur at C-8, harsh reaction conditions or a different reaction mechanism, such as one involving organometallic intermediates, would likely be required. This differential reactivity allows for the selective functionalization of the C-4 position while preserving the 8-fluoro substituent. researchgate.net

Electrophilic Aromatic Substitution on the Phenyl Ring and Quinoline Nucleus

In contrast to nucleophilic substitution, which targets the electron-poor pyridine ring, electrophilic aromatic substitution (EAS) occurs on the more electron-rich portions of the molecule. gcwgandhinagar.com For this compound, there are two potential sites for EAS: the quinoline's benzene (B151609) ring (the carbocyclic part) and the C-2 phenyl substituent.

The quinoline nucleus itself is generally deactivated towards electrophiles due to the electron-withdrawing nitrogen atom. Under acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the nitrogen becomes protonated, further deactivating the entire heterocyclic system. However, substitution, when forced, occurs preferentially on the carbocyclic ring rather than the highly deactivated pyridinic ring. uop.edu.pk The directing effects of the existing substituents must be considered. The C-8 fluorine is an ortho, para-director, but since it is a deactivating group, its influence is complex. Electrophilic attack would be directed to positions C-5 and C-7.

The C-2 phenyl ring is a more likely candidate for electrophilic substitution. As a standard benzene ring attached to the quinoline core, it will undergo reactions like nitration, halogenation, or Friedel-Crafts reactions. The quinoline moiety acts as a deactivating, meta-directing substituent on the phenyl ring. Therefore, electrophilic attack on the C-2 phenyl group would be expected to occur at the meta-positions of that ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic System | Directing Influences | Predicted Position(s) of Attack |

|---|---|---|

| Quinoline Nucleus | Nitrogen deactivation, C-8 Fluoro (o,p-director) | C-5, C-7 (under harsh conditions) |

| C-2 Phenyl Ring | Quinoline group (m-director) | meta-positions of the phenyl ring |

Organometallic Reactions for Directed Derivatization

The halogen substituents on this compound are ideal handles for organometallic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The C-4 chlorine is particularly well-suited for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. organic-chemistry.org

For example, a palladium-catalyzed Suzuki coupling could be employed to replace the C-4 chlorine with an alkyl, aryl, or vinyl group by reacting it with an appropriate boronic acid. Similarly, a Buchwald-Hartwig amination could introduce a variety of substituted amino groups at this position. The differential reactivity between the C-4 chlorine and the C-8 fluorine is advantageous, allowing for selective cross-coupling at the C-4 position.

Redox Chemistry of the Quinoline Core and Substituents

The redox chemistry of quinolines can involve both the heterocyclic core and its substituents. organic-chemistry.org

Reduction : The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation (e.g., with H₂/Pd or Pt) can lead to the saturation of the pyridine ring first, yielding a tetrahydroquinoline, and upon more forcing conditions, the full reduction to a decahydroquinoline. youtube.com The presence of the halogen substituents may influence the reaction's feasibility and conditions.

Oxidation : The quinoline nitrogen can be oxidized to form an N-oxide using peroxy acids. The benzene portion of the quinoline ring can be cleaved under strong oxidative conditions (e.g., hot alkaline KMnO₄) to yield a pyridine-dicarboxylic acid. acs.org The phenyl substituent at C-2 could also be a site for oxidation depending on the reagents used. The electron-withdrawing halogens would generally make the quinoline ring more resistant to oxidation.

Reaction Kinetics and Thermodynamic Studies of Transformations

The kinetics of nucleophilic substitution at C-4 would be influenced by the strength of the nucleophile, the solvent, and the temperature. The electron-withdrawing nature of both the nitrogen atom and the C-8 fluorine atom would increase the rate of nucleophilic attack at C-4 compared to a non-fluorinated analogue.

In electrophilic substitution reactions, the kinetics would be slower than for benzene due to the deactivating nature of the quinoline ring and the halogen substituents. uci.edu Thermodynamic versus kinetic product control can be a significant factor in some electrophilic reactions on quinolines, such as sulfonation. For instance, in the sulfonation of quinoline, the C-8 substituted product is often the kinetic product, while the C-6 substituted product is the thermodynamically more stable isomer. youtube.com A similar competition could be envisaged for electrophilic attack on the carbocyclic ring of this compound.

In-depth Analysis of this compound in Non-Biological Applications

While the specific compound This compound is a subject of scientific interest, detailed research into its direct applications in materials science and catalysis is not extensively documented in publicly available literature. However, by examining the properties and applications of structurally similar quinoline derivatives, we can infer its potential roles in these non-biological fields. The foundational quinoline structure, a bicyclic aromatic heterocycle, provides a robust framework for the development of functional materials and ligands. The strategic placement of chloro, fluoro, and phenyl groups on this backbone is expected to modulate its electronic and photophysical properties, making it a candidate for advanced applications.

Potential Applications in Non Biological Fields

Advanced Chemical Reagents and Intermediates for Complex Synthesis

Precursors for Multi-Step Chemical Synthesis

The potential of a chemical compound to serve as a precursor in multi-step synthesis hinges on its reactivity and the presence of functional groups that can be readily transformed. In the case of this compound, the chloro-substituent at the 4-position is, in principle, susceptible to nucleophilic substitution reactions. This would allow for the introduction of various other functional groups, thereby expanding its synthetic utility.

However, a thorough search of existing research provides no specific examples or detailed studies where this compound has been explicitly used as a starting material for the synthesis of more complex molecules. While related compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, have been investigated for their reactivity in nucleophilic substitution reactions, direct analogues for the phenyl-substituted compound are not readily found in the literature. The general reactivity of 4-chloroquinolines suggests that it could potentially participate in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Nevertheless, without specific documented examples, its role as a precursor remains largely theoretical.

Building Blocks for Polymeric or Supramolecular Structures

The construction of polymers and supramolecular assemblies often relies on monomers or building blocks with specific structural and electronic properties that can direct their self-assembly or polymerization. The rigid, planar structure of the quinoline core, combined with the potential for intermolecular interactions (such as π-π stacking), makes quinoline derivatives attractive candidates for such applications.

The presence of halogen atoms (chloro and fluoro) and a phenyl group on the this compound scaffold could, in theory, influence its packing in the solid state and its ability to form ordered supramolecular structures. For instance, halogen bonding and π-π interactions are key forces in the design of crystal lattices and supramolecular architectures. Furthermore, should the chlorine atom be substituted with a polymerizable group, the resulting monomer could be used to create novel polymers.

Despite these theoretical possibilities, there is no available research that demonstrates the use of this compound as a monomer in polymerization reactions or as a fundamental unit in the construction of well-defined supramolecular structures. Research in this area has focused on other substituted quinolines, but not on this specific compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Approaches)

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Friedländer, or Doebner-von Miller reactions, often rely on harsh conditions, toxic reagents, and significant energy consumption. tandfonline.comresearchgate.net Future research must prioritize the development of more sustainable and efficient synthetic protocols for 4-Chloro-8-fluoro-2-phenylquinoline.

Green chemistry offers a promising framework for this endeavor. nih.gov Key areas for exploration include:

One-Pot, Multicomponent Reactions (MCRs): Designing MCRs that combine starting materials in a single step can significantly reduce waste, time, and resource consumption. tandfonline.combohrium.com

Eco-Friendly Solvents and Catalysts: The use of greener solvents like water or ethanol (B145695), and recyclable catalysts such as p-toluenesulfonic acid or cerium nitrate, can minimize environmental impact. bohrium.comresearchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have the potential to accelerate reaction times and improve yields compared to conventional heating methods. tandfonline.comresearchgate.netnih.gov

Mechanochemistry: Ball milling presents a solvent-free alternative for conducting reactions, which could be applied to key steps in the synthesis of the target compound. acs.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Quinolines

| Feature | Conventional Synthesis (e.g., Skraup, Friedländer) | Green Chemistry Approaches |

| Conditions | High temperatures, harsh acids | Milder conditions, often room temperature |

| Solvents | Often hazardous organic solvents | Water, ethanol, or solvent-free conditions researchgate.netbohrium.com |

| Catalysts | Often stoichiometric, non-recyclable reagents | Recyclable, non-toxic catalysts bohrium.com |

| Efficiency | Multi-step, requires purification of intermediates | Often one-pot, higher atom economy tandfonline.com |

| Energy | High energy consumption due to prolonged heating | Reduced energy input (e.g., microwave irradiation) nih.gov |

Application of Emerging Characterization Techniques

While standard techniques like NMR and mass spectrometry are fundamental, emerging high-resolution methods can provide unprecedented insights into the structure and properties of this compound.

Cryogenic Electron Microscopy (Cryo-EM): Initially developed for large biomolecules, Cryo-EM, and specifically the Microcrystal Electron Diffraction (MicroED) technique, is now a powerful tool for determining the atomic-resolution structures of small organic molecules from nanocrystals. universityofcalifornia.eduspringernature.comacs.org This could be invaluable for elucidating the precise solid-state packing and conformation of this compound, especially if growing large single crystals for X-ray diffraction proves difficult. universityofcalifornia.edunih.gov

High-Resolution Solid-State NMR (SSNMR): For a comprehensive understanding of the compound in its solid form, high-resolution SSNMR is essential. Advances in ultra-high field magnets and decoupling techniques now allow for exceptional resolution in the solid state. nih.govbiorxiv.org This can be used to probe the local electronic environment of the chlorine and fluorine atoms and understand intermolecular interactions within the crystal lattice. acs.orgnih.gov

Atomic Force Microscopy (AFM) for Surface Analysis: AFM can visualize the surface morphology of molecular crystals at the nanoscale. mdpi.comnumberanalytics.com This technique could be employed to study the crystal growth mechanisms of this compound, identify surface defects, and understand how molecules arrange themselves on the crystal face, providing insights into its physical properties. encyclopedia.pubresearchgate.netresearchgate.net

Deeper Theoretical Insights into Structure-Property Relationships and Predictive Modeling

Computational chemistry and predictive modeling are indispensable tools for accelerating research and development. For this compound, these methods can provide profound insights.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it's possible to correlate the structural features of this compound and its analogues with their activities. nih.gov These models can predict the properties of new, unsynthesized derivatives, guiding synthetic efforts toward compounds with enhanced characteristics. The presence of halogen atoms provides key descriptors (electronegativity, partial charges) that significantly influence model predictions. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as solvents or potential binding sites. nih.govmdpi.com This is crucial for understanding its solubility, stability, and potential mechanisms of action in various applications.

Predictive Reaction Modeling: Machine learning models are increasingly used to predict the outcomes of chemical reactions. researchgate.net Applying such models could help optimize synthetic routes to this compound by predicting the most effective reagents and conditions, thereby reducing the need for extensive empirical screening. researchgate.net

Table 2: Predictive Modeling Applications for this compound

| Modeling Technique | Application | Potential Insights |

| QSAR | Predict properties of analogues | Guide design of new compounds with desired characteristics. nih.govnih.gov |

| Molecular Dynamics | Simulate molecular behavior | Understand conformational stability and intermolecular interactions. nih.gov |

| Machine Learning | Predict reaction outcomes | Optimize synthetic pathways and increase yields. researchgate.net |

| DFT/TD-DFT | Analyze electronic structure | Understand spectroscopic properties and reactivity. acs.org |

Exploration of Novel Non-Biological Applications

While quinoline derivatives are heavily explored for their biological activities, the unique electronic properties imparted by the chloro, fluoro, and phenyl substituents suggest potential in non-biological fields. nih.govbiointerfaceresearch.com Future research should venture into these underexplored areas.

Materials Science: The rigid, planar structure and potential for π-π stacking make this compound a candidate for organic electronics. Investigations could focus on its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in conductive polymers.

Catalysis: The quinoline nitrogen can act as a ligand for metal catalysts. Research could explore the synthesis of novel organometallic complexes using this compound as a ligand for applications in catalysis, such as in cross-coupling reactions.

Analytical Reagents: The fluorine and chlorine atoms could serve as useful probes in analytical techniques. For instance, its distinct signal in ¹⁹F-NMR could be exploited for developing new sensors or analytical standards.

Considerations for Scalability and Process Optimization in Industrial Synthesis

For any compound to be viable for commercial applications, its synthesis must be scalable, cost-effective, and safe. Future research should address the challenges of transitioning the synthesis of this compound from the laboratory to an industrial scale.

Key considerations include:

Cost and Availability of Starting Materials: An economic analysis of the starting materials required for the most efficient synthetic route is crucial.

Process Safety: A thorough evaluation of the reaction conditions, including temperature, pressure, and the handling of any hazardous reagents or intermediates, is necessary to ensure a safe industrial process.

Purification and Waste Management: Developing efficient, large-scale purification methods (e.g., crystallization over chromatography) and minimizing waste streams are critical for economic viability and environmental responsibility. researchgate.net

Regulatory Compliance: Ensuring that the synthetic process adheres to all relevant chemical manufacturing regulations is a prerequisite for commercial production.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-8-fluoro-2-phenylquinoline, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves halogenation and cross-coupling reactions. For example, the chlorine atom at the 4-position can be introduced via electrophilic substitution using POCl₃ or SOCl₂ under reflux conditions . Fluorination at the 8-position may employ HF-pyridine or fluorinating agents like Selectfluor in anhydrous solvents. The phenyl group at the 2-position is often introduced via Suzuki-Miyaura coupling using Pd catalysts and aryl boronic acids, with yields optimized by controlling temperature (80–100°C) and inert atmospheres (N₂/Ar) .

- Critical Parameters : Impurities such as dihalogenated byproducts can arise if stoichiometry or reaction time is not tightly controlled. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR (for fluorine) verify substitution patterns. For instance, the fluorine atom at C8 typically shows a deshielded signal in ¹⁹F NMR (δ ~ -110 to -120 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 287.05 for C₁₅H₉ClFN₂).

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound analogs?

- Structure-Activity Relationship (SAR) :

- Fluorine at C8 enhances lipophilicity, improving membrane permeability, while the phenyl group at C2 contributes to π-π stacking with target proteins (e.g., kinase inhibitors) .

- Case Study : Replacing the 4-chloro with a methylsulfonyl group (as in 4-Chloro-8-(methylsulfonyl)quinoline) increases electrophilicity, enhancing binding to cysteine residues in enzymes .

- Data Comparison : Analogs with 5,7-difluoro substitution (e.g., 4-Chloro-5,7-difluoro-2-phenylquinoline) show reduced antimicrobial activity but higher anticancer potency, likely due to altered DNA intercalation dynamics .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Root Causes : Discrepancies often stem from assay variability (e.g., cell line sensitivity, compound solubility in DMSO vs. saline) or impurities in synthesized batches.

- Methodological Solutions :

- Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent solvent controls.

- Dose-Response Curves : EC₅₀ values should be compared across studies using normalized protocols .

- Structural Validation : X-ray crystallography (e.g., as in 8-(4-Chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyltetrahydroquinoline) confirms binding modes and rules out stereochemical confounding factors .

Q. How can computational methods guide the design of this compound-based inhibitors?

- In Silico Approaches :

- Molecular Docking : Predict interactions with targets like topoisomerase II (PDB ID: 1ZXM) or EGFR kinase (PDB ID: 1M17). Fluorine’s electronegativity and chlorine’s steric effects are critical in binding affinity .

- QSAR Modeling : Use Hammett constants (σ) for substituents to correlate electronic effects with IC₅₀ values. For example, electron-withdrawing groups at C4 (Cl) improve enzyme inhibition .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

- Methodology :

- MTT/PrestoBlue Assays : Measure cell viability in cancer lines (e.g., MCF-7, A549) after 48–72 h exposure. Include positive controls (e.g., cisplatin) .

- Apoptosis Detection : Annexin V/PI staining via flow cytometry quantifies early/late apoptotic cells.

- Mechanistic Studies : Western blotting for caspase-3/9 and PARP cleavage confirms apoptosis pathways .

Q. How can researchers optimize reaction conditions to scale up this compound synthesis?

- Process Chemistry Considerations :

- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% by using ligand-accelerated systems (e.g., XPhos) .

- Solvent Recycling : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) to improve sustainability.

- Continuous Flow Systems : Enhance yield and purity by minimizing side reactions (residence time <30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products